2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one
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Overview
Description
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and amino groups. One common method involves the reaction of a piperidine derivative with benzylamine and isopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one
- 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one
- 2-amino-1-[(3S)-3-[benzyl(butyl)amino]piperidin-1-yl]propan-1-one
Uniqueness
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one is unique due to its specific structural features, such as the presence of the isopropyl group and the specific configuration of the piperidine ring. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H29N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H29N3O/c1-14(2)21(12-16-8-5-4-6-9-16)17-10-7-11-20(13-17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15?,17-/m0/s1 |
InChI Key |
WTCGRYPKYZKMFN-LWKPJOBUSA-N |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@H]2CCCN(C2)C(=O)C(C)N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N |
Origin of Product |
United States |
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